Trimethylsilyl polyphosphate
Overview
Description
Trimethylsilyl polyphosphate, also known as PPSE or Polyphosphoric acid trimethylsilyl ester, is a compound with the linear formula {-P(=O)[OSi(CH3)3]O-}n . It is a versatile reagent used for many reactions involving dehydration, such as substitutions, rearrangements, and condensations .
Synthesis Analysis
A novel synthetically important reaction has been developed for the quick, convenient, and high-yield preparation of trimethylsilyl esters of phosphorus (III) acids, which are synthetically valuable Michaelis–Arbuzov reaction precursors . The initial compounds used are derivatives of propan-2-ol phosphorylated in the second position capable of long-term storage and available silylating reagents: hexamethyldisilazane, bis (trimethylsilyl)acetamide, and diethyl (trimethylsilyl)amine .
Molecular Structure Analysis
The molecular structure of Trimethylsilyl polyphosphate is represented by the linear formula {-P(=O)[OSi(CH3)3]O-}n . It contains a total of 16 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds .
Chemical Reactions Analysis
Trimethylsilyl polyphosphate is a versatile reagent used for many reactions involving dehydration, such as substitutions, rearrangements, and condensations . It has been widely used for several synthetically useful transformations like dehydration of amides leading to nitriles or the Beckmann rearrangement .
Physical And Chemical Properties Analysis
Trimethylsilyl polyphosphate is a liquid with a refractive index of n20/D 1.434 and a density of 1.18 g/mL at 25 °C (lit.) . It has a boiling point or initial boiling point and boiling range, lower and upper explosion limit/flammability limit, and a partition coefficient n-octanol/water .
Scientific Research Applications
Organic Synthesis Applications
- Activation of Oxygen Functions : TMSP acts as an aprotic solvent in organic synthesis, activating oxygen functions under mild conditions to facilitate various synthetic transformations. Its application extends to promoting several synthetically useful reactions (T. Imamoto, 1985).
- Homologation-Epoxidation-Cyclization Strategy : TMSP serves as a basis for strategies that mimic the fundamental processes in ladder polyether biosynthesis, such as chain homologation, stereoselective epoxidation, and endo-selective, stereospecific hydroxyepoxide cyclization (Timothy Heffron & T. Jamison, 2003).
Materials Science and Electrochemistry
- Film-Forming Additive in Lithium-Ion Batteries : As a novel film-forming additive, TMSP significantly enhances the electrochemical performance of high cut-off potential cathode materials in lithium-ion batteries by forming a protective film that prevents electrolyte decomposition and improves capacity retention (Guochun Yan et al., 2014; H. Rong et al., 2014).
- Enhanced Cyclability of Cathodes : The addition of TMSP to electrolytes in lithium-ion batteries improves the cycling performance of cathodes at high voltages by stabilizing the cathode-electrolyte interface, which is crucial for the longevity and efficiency of battery materials (Young-Min Song et al., 2016).
Analytical Chemistry
- Trimethylsilylation in Chromatography : TMSP derivatives are employed in gas chromatography and mass spectrometry for the derivatization of condensed polyphosphates and related nucleotides, facilitating their analysis despite challenges associated with phosphorus-oxygen bond cleavage (W. Griest & T. W. Martin, 1978).
Gas Permeation and Separation Membranes
- High Gas Permeability Polymers : Poly[1-(trimethylsilyl)-1-propyne] and related polymers, synthesized via metathesis polymerization, exhibit exceptionally high gas permeability, making them of interest for applications in gas separation, pervaporation, sensors, and photoresists (K. Nagai et al., 2001).
Safety And Hazards
Trimethylsilyl polyphosphate is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
properties
InChI |
InChI=1S/C3H9O3PSi/c1-8(2,3)6-7(4)5/h1-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVQLWJDHYBITL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583190 | |
Record name | PUBCHEM_16133246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(phosphooxy)silane | |
CAS RN |
40623-46-9 | |
Record name | PUBCHEM_16133246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl polyphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.